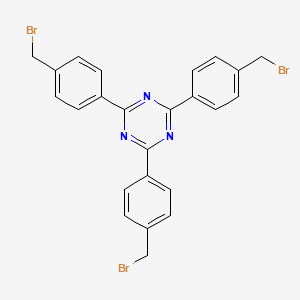

2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine

Description

Significance of 1,3,5-Triazine (B166579) Core in Contemporary Chemistry

The 1,3,5-triazine, or s-triazine, ring is a six-membered heterocycle containing three nitrogen atoms at alternating positions. This symmetrical and electron-deficient aromatic system imparts a unique combination of properties to molecules that incorporate it. Its high nitrogen content and thermal stability make it an attractive component in the design of energetic materials. In the realm of supramolecular chemistry, the 1,3,5-triazine core is a remarkable synthon due to its ability to participate in a wide array of intermolecular interactions, including coordination with metal ions, hydrogen bonding, and aromatic stacking. chim.itresearchgate.netresearchgate.net These characteristics have led to its use in the construction of oligomers, macrocycles, and dendrimers with applications in molecular recognition and self-assembly. rsc.org

The facile preparation of triazine derivatives, often starting from the readily available 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), allows for the systematic introduction of various functional groups onto the core. This synthetic accessibility has further broadened the scope of its applications, which span from agriculture and pharmaceuticals to the plastics industry. rsc.orgresearchgate.net

Overview of Functionalized Triazine Derivatives in Materials Science and Molecular Engineering

The strategic functionalization of the 1,3,5-triazine core has led to the development of a vast library of derivatives with tailored properties for specific applications in materials science. rsc.org These compounds are integral to the creation of photo- and electroluminescent materials, including components for organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF). rsc.orgrsc.org The electron-accepting nature of the triazine ring makes it an excellent building block for donor-acceptor systems, which are crucial for developing advanced optical and electronic materials. rsc.orgacs.org

Furthermore, functionalized triazines are employed in the synthesis of:

Hole transport materials for perovskite solar cells. rsc.org

Fluorescent sensors for detecting nitro-containing explosives. rsc.org

Nonlinear optical (NLO) materials . rsc.org

Porous organic polymers and covalent organic frameworks (COFs) for applications in gas storage and catalysis. researchgate.net

The versatility of the triazine scaffold allows for the creation of star-shaped, hyper-branched, and linear polymers with applications in data storage and beyond. rsc.orgrsc.org

Specific Research Focus on 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine as a Key Building Block

Within the diverse family of triazine derivatives, this compound stands out as a pivotal building block. Its structure features a central 1,3,5-triazine core symmetrically substituted with three phenyl rings, each bearing a reactive bromomethyl group. This tripodal and semi-rigid structure is typically synthesized through the cyclotrimerization of p-bromomethylbenzonitrile.

The presence of the three bromomethyl groups provides highly reactive sites for subsequent chemical modifications. These groups can readily undergo nucleophilic substitution reactions, allowing for the covalent attachment of this triazine core to other molecules or surfaces. This reactivity is instrumental in its application in the synthesis of morphology-controlled polymers, such as those with wire-, ribbon-, or spherical shapes. Moreover, it serves as a precursor for the generation of N-heterocyclic carbene (NHC) palladium catalysts, which are effective in Suzuki-Miyaura coupling reactions. The triazine backbone provides rigidity and thermal stability to the resulting materials, making it a valuable component in polymer science.

The table below summarizes the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₂₄H₁₈Br₃N₃ |

| Molecular Weight | 588.13 g/mol |

| CAS Number | 1169964-41-3 |

| Appearance | Solid |

Structure

3D Structure

Properties

IUPAC Name |

2,4,6-tris[4-(bromomethyl)phenyl]-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18Br3N3/c25-13-16-1-7-19(8-2-16)22-28-23(20-9-3-17(14-26)4-10-20)30-24(29-22)21-11-5-18(15-27)6-12-21/h1-12H,13-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOJQCIAKNZPJAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=NC(=NC(=N2)C3=CC=C(C=C3)CBr)C4=CC=C(C=C4)CBr | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18Br3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,4,6 Tris 4 Bromomethyl Phenyl 1,3,5 Triazine

Cyclotrimerization Approaches to the Triazine Core

Cyclotrimerization involves the head-to-tail condensation of three nitrile molecules to form the stable 1,3,5-triazine (B166579) ring. This method builds the core structure of the target molecule directly from a substituted benzonitrile (B105546) precursor.

A primary route for synthesizing the title compound is the cyclotrimerization of p-bromomethylbenzonitrile. In this process, three molecules of the nitrile precursor react to form the six-membered heterocyclic triazine ring, resulting in a semirigid, tripodal structure. This reaction builds the desired molecular framework in a single key step. The efficiency of nitrile cyclotrimerization can be influenced by various catalytic systems, including those based on low-valent titanium species which have been shown to be effective for derivatives of benzonitrile. researchgate.net

The general reaction scheme is as follows:

Table 1: Reaction Scheme for Cyclotrimerization of p-Bromomethylbenzonitrile

| Reactant | Product |

| 3 x 4-(Bromomethyl)benzonitrile | 1 x 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine |

The cyclotrimerization of nitriles can be effectively promoted by acid catalysis. In this context, 4-Cyanobenzyl Bromide (an alternative name for p-bromomethylbenzonitrile) can undergo trimerization in the presence of a strong acid catalyst. Studies on related nitrile cyclotrimerizations have shown that acids like triflic acid can facilitate the reaction by forming an intermediate nitrilium salt, which then reacts with subsequent nitrile molecules to build the triazine ring. nih.gov This method provides a pathway to the desired triazine product under specific acidic conditions.

Substitution-Based Synthetic Routes Utilizing Halogenated Triazines

An alternative strategy involves starting with a pre-formed triazine ring, typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), and substituting the chlorine atoms with the desired 4-(bromomethyl)phenyl groups. This approach relies on well-established carbon-carbon bond-forming reactions.

A common and effective method for this functionalization is the Grignard reaction. This synthesis involves the reaction of cyanuric chloride with a Grignard reagent, 4-(bromomethyl)phenyl magnesium bromide. The Grignard reagent is prepared beforehand by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF). mnstate.edu The subsequent reaction with cyanuric chloride must be carried out in an inert atmosphere and often at low temperatures to control the high reactivity of the Grignard reagent and minimize the formation of side products. The high nucleophilicity of the Grignard reagent's carbanion allows it to displace the chloride ions on the triazine ring. umkc.edulibretexts.org

Table 2: Typical Conditions for Grignard-Based Synthesis

| Component | Role | Details |

| 2,4,6-Trichloro-1,3,5-triazine | Starting Material | Electrophilic triazine core |

| 4-(Bromomethyl)phenyl Magnesium Bromide | Reagent | Nucleophile for substitution |

| Tetrahydrofuran (THF) | Solvent | Anhydrous conditions are critical |

| Reaction Atmosphere | Condition | Inert (e.g., Nitrogen, Argon) |

| Temperature | Condition | Low temperature to control reactivity |

The Suzuki-Miyaura cross-coupling reaction provides another powerful tool for attaching aryl groups to the triazine core. This palladium-catalyzed reaction couples cyanuric chloride with 4-(bromomethyl)phenylboronic acid in the presence of a base. google.com The sequential substitution of the three chlorine atoms on cyanuric chloride is possible, and controlling the reaction conditions allows for the formation of the fully substituted product. researchgate.net This method is known for its tolerance of various functional groups and often proceeds with high selectivity.

Table 3: Key Components for Suzuki-Miyaura Coupling

| Component | Role | Example |

| Cyanuric Chloride | Substrate | Halogenated triazine |

| 4-(Bromomethyl)phenylboronic Acid | Coupling Partner | Organoboron compound |

| Palladium Complex | Catalyst | Pd(PPh₃)₂Cl₂ researchgate.net |

| Base | Activator | Potassium Carbonate google.com |

| Solvent | Medium | Ethanol, Toluene, etc. google.com |

Optimization of Reaction Parameters for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters.

For cyclotrimerization reactions , key parameters include:

Catalyst Choice and Loading: The type and concentration of the acid or metal catalyst can significantly impact reaction rate and yield. researchgate.netnih.gov

Temperature and Reaction Time: Higher temperatures may be required to drive the reaction to completion, but can also lead to side reactions. researchgate.net Monitoring the reaction progress is crucial.

For substitution-based routes , optimization focuses on:

Stoichiometry: Precise control over the molar ratios of the triazine substrate to the Grignard reagent or boronic acid is essential to ensure complete substitution and avoid partially substituted intermediates.

Temperature Control: For Grignard reactions, maintaining low temperatures is critical to manage the reagent's high reactivity and prevent side reactions. In sequential Suzuki couplings, temperature can be adjusted to control the rate of each substitution step. researchgate.net

Solvent and Base Selection: The choice of solvent can influence the solubility of reagents and the reaction rate. In Suzuki couplings, the nature and strength of the base are critical for the transmetalation step. google.com

Atmosphere: Grignard reactions are highly sensitive to moisture and air, necessitating the use of anhydrous solvents and an inert atmosphere to prevent quenching of the reagent. libretexts.orgcerritos.edu

By fine-tuning these parameters for each specific synthetic methodology, the production of this compound can be optimized to achieve desired levels of efficiency and product quality.

Temperature Control and Its Influence on Reaction Selectivity

Temperature is a critical parameter in the synthesis of this compound, primarily when the synthesis proceeds via sequential substitution reactions starting from cyanuric chloride. The reactivity of the chlorine atoms on the triazine ring decreases as each one is substituted. researchgate.net This characteristic allows for a controlled, stepwise addition of nucleophiles, which can be managed by adjusting the reaction temperature.

Common synthetic strategies involve the reaction of cyanuric chloride with a suitable phenyl-containing reagent. For instance, in a Suzuki-Miyaura coupling reaction with 4-(bromomethyl)phenylboronic acid, maintaining a temperature range of 80–100°C is crucial. This temperature is high enough to drive the reaction forward at a reasonable rate but controlled enough to minimize the formation of unwanted side-products.

Alternatively, when using a more reactive Grignard reagent like 4-(bromomethyl)phenyl magnesium bromide, lower temperatures are necessary. The highly reactive nature of the Grignard reagent requires careful temperature management to prevent side reactions and ensure the selective formation of the desired trisubstituted triazine. The general principle for sequential substitution on a triazine ring involves a gradual increase in temperature for each subsequent substitution, as outlined in the table below.

| Substitution Step | Typical Temperature Range | Rationale |

|---|---|---|

| First Chloride Substitution | Low (e.g., 0 °C) | High reactivity of cyanuric chloride allows for reaction at low temperatures. |

| Second Chloride Substitution | Intermediate (e.g., Room Temperature) | Reduced reactivity of the dichlorotriazine requires a moderate increase in temperature. |

| Third Chloride Substitution | Elevated (e.g., 80-120 °C) | The final monochlorotriazine is the least reactive, necessitating higher temperatures to complete the trisubstitution. google.com |

Solvent Selection and Inert Atmosphere Requirements

The choice of solvent and reaction atmosphere are key to a successful synthesis. For methods involving highly reactive intermediates, such as Grignard reagents, the reaction must be conducted under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching by atmospheric oxygen or moisture. Aprotic and anhydrous solvents are essential in such cases. Tetrahydrofuran (THF) is a commonly used solvent for these types of reactions.

For other synthetic routes, a range of solvents can be employed, with the choice depending on the specific reactants and conditions. Solvents like chlorobenzene, dichloromethane, or chloroform (B151607) have been used in the synthesis of similar triazine compounds. google.com The solvent must be capable of dissolving the reactants and be stable at the required reaction temperatures.

| Synthetic Route | Recommended Solvent | Atmosphere | Reasoning |

|---|---|---|---|

| Grignard Reaction | Tetrahydrofuran (THF) | Inert (e.g., Argon) | Prevents reaction of the highly reactive Grignard reagent with air or moisture. |

| Suzuki-Miyaura Coupling | Various (e.g., Toluene, Dioxane) | Inert | Protects the catalyst and organoboron reagent from degradation. |

| Friedel-Crafts Reaction | Chlorobenzene, Dichloromethane | Standard Atmosphere | Less sensitive to air and moisture compared to organometallic routes. google.com |

Atom Economy and Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on principles of green chemistry, aiming for processes that are both efficient and environmentally benign. Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the final product, is a key consideration.

Synthesis routes for triazines are being developed to improve their green credentials. For example, methods that avoid the use of inorganic bases can be considered more atom-economical and environmentally friendly as they reduce the generation of inorganic salt waste and eliminate the need for treating wastewater. google.com An atom-efficient approach for synthesizing 2,4,6-trisubstituted 1,3,5-triazines involves the iron-catalyzed cyclization of aldehydes with an ammonium (B1175870) salt as the sole nitrogen source. researchgate.net This method is straightforward and utilizes an inexpensive and readily available nitrogen source. researchgate.net

Other green methodologies applicable to triazine synthesis include solvent-free reactions and the use of microwave irradiation. chim.itrsc.org Microwave-assisted synthesis can significantly reduce reaction times and often improves yields, contributing to a more efficient and greener process. rsc.orgresearchgate.net The use of sonochemistry, employing ultrasound to drive reactions in water, has also been presented as a significantly "greener" alternative to conventional heating methods for preparing triazine derivatives. nih.gov

Derivatization Strategies and Mechanistic Insights into Reaction Pathways of 2,4,6 Tris 4 Bromomethyl Phenyl 1,3,5 Triazine

Nucleophilic Substitution Reactions of Bromomethyl Groups

The presence of three benzylic bromomethyl groups makes 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine an excellent precursor for constructing star-shaped molecules and polymers through nucleophilic substitution reactions. These reactions typically proceed via an S(_N)2 mechanism, where a nucleophile attacks the electrophilic carbon atom of the bromomethyl group, leading to the displacement of the bromide ion.

Amination Reactions with Diverse Nucleophiles

The reaction of this compound with various primary and secondary amines is a straightforward method to introduce nitrogen-containing functionalities. These amination reactions are fundamental in creating dendrimers and other polymeric structures. The reaction with primary amines, for instance, can lead to the formation of secondary amines, which can be further functionalized. Similarly, reactions with secondary amines yield tertiary amines.

| Nucleophile | Reaction Conditions | Product | Key Findings/Yield |

| Primary Amines (e.g., aniline) | Typically in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at elevated temperatures. | 2,4,6-Tris(4-((arylamino)methyl)phenyl)-1,3,5-triazine derivatives | High yields are generally achieved, leading to the formation of star-shaped molecules with a primary amine core. |

| Secondary Amines (e.g., morpholine) | Similar conditions to primary amines, often requiring slightly higher temperatures or longer reaction times. | 2,4,6-Tris(4-((dialkylamino)methyl)phenyl)-1,3,5-triazine derivatives | Efficient for the synthesis of molecules with tertiary amine functionalities at the periphery. |

Thiolation Reactions for Tailored Derivatives

Thiolation provides a pathway to introduce sulfur-containing moieties, which can be useful for various applications, including the development of self-assembled monolayers and functional polymers. The reaction with thiols or their corresponding thiolates results in the formation of thioether linkages. These reactions are generally efficient and proceed under mild conditions.

| Nucleophile | Reaction Conditions | Product | Key Findings/Yield |

| Thiols (e.g., thiophenol) | Often carried out in the presence of a base (e.g., NaH or an amine base) in a suitable solvent like THF or DMF. | 2,4,6-Tris(4-((arylthio)methyl)phenyl)-1,3,5-triazine derivatives | High conversion to the corresponding tris-thioether product is typically observed. |

| Thiolates (e.g., sodium thiophenolate) | Reaction with pre-formed thiolates in polar solvents. | 2,4,6-Tris(4-((arylthio)methyl)phenyl)-1,3,5-triazine derivatives | Generally proceeds rapidly at room temperature. |

Quaternization Reactions for Poly-Imidazolium Salts and Advanced Polymeric Structures

Quaternization reactions, particularly with imidazole (B134444) derivatives, are instrumental in the synthesis of poly-ionic liquids and other advanced polymeric materials. The reaction involves the nucleophilic attack of the nitrogen atom of the imidazole ring on the benzylic carbon, leading to the formation of a quaternary imidazolium (B1220033) salt. This process can be repeated for all three bromomethyl groups, resulting in a tricationic molecule that can serve as a cross-linker or a building block for ionic polymers.

| Nucleophile | Reaction Conditions | Product | Key Findings/Yield |

| Imidazole and its derivatives | Typically performed in a polar aprotic solvent such as acetonitrile (B52724) or DMF at elevated temperatures. | 1,1',1''-(((1,3,5-triazine-2,4,6-triyl)tris(benzene-4,1-diyl))tris(methylene))tris(3-alkyl-1H-imidazol-3-ium) bromide salts | High yields are achievable, leading to the formation of tri-imidazolium salts which are precursors for N-heterocyclic carbene ligands and ionic polymers. |

Oxidation and Reduction Pathways of the Triazine Framework and Side Chains

While nucleophilic substitution at the side chains is the most common derivatization strategy, the triazine framework and the bromomethyl groups can also undergo oxidation and reduction reactions under specific conditions.

Oxidation of Bromomethyl Groups to Aldehydes and Carboxylic Acids

The bromomethyl groups can be oxidized to the corresponding aldehydes and carboxylic acids, providing access to a different class of functionalized triazine derivatives. These transformations are valuable for creating building blocks for covalent organic frameworks (COFs) and other porous materials. The oxidation to aldehydes can be achieved using reagents like N-methylmorpholine N-oxide (NMO) in the presence of a catalyst, or via the Sommelet reaction. Further oxidation to carboxylic acids can be accomplished using stronger oxidizing agents like potassium permanganate (B83412) or chromium trioxide. chemicalbook.com

| Reaction Type | Reagents and Conditions | Product | Key Findings |

| Oxidation to Aldehyde | Sommelet reaction (hexamethylenetetramine followed by hydrolysis) or using DMSO as the oxidant (Kornblum oxidation). | 2,4,6-Tris(4-formylphenyl)-1,3,5-triazine | Provides a key building block for the synthesis of porous organic polymers and macrocycles. |

| Oxidation to Carboxylic Acid | Strong oxidizing agents like KMnO₄ or CrO₃ in an acidic medium. chemicalbook.com | 2,4,6-Tris(4-carboxyphenyl)-1,3,5-triazine | The resulting tricarboxylic acid is a widely used linker in the synthesis of metal-organic frameworks (MOFs). chemicalbook.comcenmed.com |

Reduction of the Triazine Ring System

The 1,3,5-triazine (B166579) ring is an electron-deficient aromatic system and is generally resistant to reduction. However, under forcing conditions, such as catalytic hydrogenation at high pressure and temperature or with strong reducing agents like sodium in liquid ammonia, the ring can be partially or fully reduced. Such reactions are less common for this compound as they can also affect the bromomethyl groups. The selective reduction of the triazine ring while preserving the side-chain functionality remains a synthetic challenge.

| Reaction Type | Reagents and Conditions | Product | Key Findings |

| Catalytic Hydrogenation | High pressure H₂ gas with catalysts like Pd/C or PtO₂ at elevated temperatures. | Partially or fully reduced triazine derivatives | These reactions are often not selective and can lead to the reduction of the phenyl rings and cleavage of the C-Br bonds. |

| Dissolving Metal Reduction | Sodium or lithium in liquid ammonia. | Dihydro- or tetrahydrotriazine derivatives | Can lead to complex product mixtures due to competing reactions. |

Advanced Cross-Linking Reactions for Extended Polymeric Architectures

The molecular architecture of this compound, featuring three reactive bromomethyl groups extending from a rigid triazine core, makes it an exceptional cross-linking agent for the synthesis of extended polymeric networks. These benzylic bromide functionalities serve as potent electrophilic sites, readily undergoing nucleophilic substitution reactions with various polymers to form stable, three-dimensional covalent networks.

A significant application of this compound as a cross-linker is in the formation of functional materials through reaction with polyethyleneimine (PEI). PEI is a water-soluble polymer rich in primary, secondary, and tertiary amine groups, which are excellent nucleophiles. researchgate.netresearchgate.net The cross-linking reaction proceeds via a well-established amine alkylation mechanism, a type of nucleophilic aliphatic substitution. wikipedia.org In this process, the nucleophilic amine groups of PEI attack the electrophilic benzylic carbons of the triazine compound, displacing the bromide leaving groups and forming stable carbon-nitrogen covalent bonds. researchgate.net

This reaction effectively transforms the soluble, linear, or branched PEI into an insoluble, robust, and porous three-dimensional polymeric network. researchgate.net The rigid 1,3,5-triazine core of the cross-linker provides structural stability and can act as a spacer unit between the polyamine chains. rsc.org

Research conducted on a structurally analogous compound, 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine (4BMFPT), provides detailed insights into the outcomes of such cross-linking reactions. researchgate.netrsc.org The reaction with branched PEI yields self-supported, spherical microparticles. researchgate.net By controlling the stoichiometric ratio of the triazine cross-linker to PEI, the degree of cross-linking can be tailored to optimize the material's properties for specific applications, such as carbon dioxide capture. researchgate.netrsc.org A key objective is to achieve sufficient cross-linking to ensure structural integrity while preserving a high density of free amine functionalities, which are the active sites for CO2 adsorption. researchgate.net

The resulting PEI-triazine materials have demonstrated significant potential as selective CO2 adsorbents at ambient temperatures. researchgate.net The data below, derived from studies on the closely related PEI-4BMFPT system, illustrates the performance characteristics of these functional polymeric materials.

| Parameter | Finding | Significance |

|---|---|---|

| Reaction Type | Amine Alkylation (Nucleophilic Substitution) | Forms stable C-N bonds, creating a robust polymer network. |

| Resulting Material | Cross-linked PEI-triazine polymer | Transforms water-soluble PEI into a solid, functional material. |

| Morphology | Spherical particles (up to 3 µm) | Provides high surface area for gas-solid interactions. |

| Application | Selective CO₂ Adsorbent | The free amine groups in the polymer matrix effectively capture CO₂. |

| CO₂ Adsorption Capacity | 2.31 mmol g⁻¹ (at 30 °C, 1 atm, 90% CO₂/Ar) | Demonstrates high uptake capacity, making it a promising material for carbon capture technologies. |

| Adsorption Kinetics | Fast | Enables efficient CO₂ capture even at low temperatures. |

Other Functionalization Strategies for Diverse Chemical Entities

The synthetic utility of this compound extends beyond its use as a cross-linker for PEI. The three benzylic bromide groups are versatile handles for a wide range of nucleophilic substitution reactions, allowing for the covalent attachment of diverse chemical entities and the construction of complex molecular architectures. nih.gov The reactivity of these groups enables the synthesis of novel derivatives with tailored properties for applications in materials science, coordination chemistry, and supramolecular chemistry.

Key functionalization strategies include:

Thioetherification: Reaction with thiol-containing molecules (S-nucleophiles) provides a straightforward route to the corresponding thioethers (or sulfides). nih.govorganic-chemistry.org This C-S bond formation reaction can be used to introduce sulfur-containing functionalities, which are valuable in coordination chemistry and for creating self-assembled monolayers on gold surfaces.

Azide (B81097) Installation: Nucleophilic substitution with an azide source, such as sodium azide, readily converts the bromomethyl groups into azidomethyl groups. nih.govrsc.orgresearchgate.net The resulting tri-azide compound is a highly valuable intermediate. The azide groups can be subsequently reduced to primary amines or utilized in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to form triazole rings, offering a powerful method for linking the triazine core to a vast array of other molecules. nih.gov

Esterification: Carboxylate salts (O-nucleophiles) can displace the bromide ions to form ester linkages. beilstein-journals.orgd-nb.info This strategy allows for the attachment of various carboxylic acids, introducing functionalities that can influence solubility, thermal properties, or serve as protecting groups.

Alkylation of Other Amines: Beyond PEI, a wide variety of primary and secondary amines can be used to functionalize the triazine core. wikipedia.orgresearchgate.net This allows for the introduction of specific side chains, including those with fluorescent, electroactive, or biocompatible properties. However, these reactions can be complicated by the tendency for multiple alkylations, where the newly formed secondary or tertiary amines can also act as nucleophiles. nih.govmasterorganicchemistry.com

These derivatization reactions underscore the role of this compound as a versatile tripodal building block for creating a multitude of new compounds with complex, well-defined structures.

| Nucleophile Class | Example Nucleophile | Reaction Type | Resulting Functional Group | Potential Application of Derivative |

|---|---|---|---|---|

| S-Nucleophile | Thiol (R-SH) | Thioetherification | Thioether (R-S-CH₂-) | Ligands for metal complexes, materials for surface modification. nih.gov |

| N-Nucleophile | Sodium Azide (NaN₃) | Azidation | Azide (N₃-CH₂-) | Precursor for amines or for "click" chemistry reactions. nih.govrsc.org |

| O-Nucleophile | Carboxylate (R-COO⁻) | Esterification | Ester (R-COO-CH₂-) | Modification of physical properties, prodrug synthesis. beilstein-journals.org |

| N-Nucleophile | Primary/Secondary Amine (R₂NH) | Amine Alkylation | Substituted Amine (R₂N-CH₂-) | Synthesis of functional polymers, dendrimers, and complex molecules. wikipedia.org |

Applications in Advanced Materials Science and Engineering

Polymer Science and Engineering

In the realm of polymer science, 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine serves as a key component in the creation of polymers with enhanced properties and complex architectures.

Role of the Rigid Triazine Backbone in Enhancing Polymer Thermal Stability and Mechanical Strength

The central 1,3,5-triazine (B166579) ring is an aromatic heterocycle known for its planarity and high thermal stability. This inherent rigidity, when incorporated into a polymer backbone, translates to improved thermomechanical properties of the resulting material. The triazine core provides a stable and rigid framework, which can significantly increase the thermal stability of polymers, with some materials derived from this compound exhibiting stability up to 300 °C. This stability is crucial for applications where materials are exposed to high temperatures.

The introduction of the triazine unit into polymer chains restricts segmental motion, leading to an increase in the glass transition temperature (Tg) and enhanced mechanical strength. The strong covalent bonds within the triazine ring and its interconnected phenyl groups contribute to a robust molecular structure that can withstand significant mechanical stress. This makes polymers incorporating this triazine derivative suitable for use in high-performance applications where both thermal and mechanical robustness are required.

Synthesis and Characterization of Cross-Linked Polymers

The three bromomethyl groups on the periphery of the this compound molecule are highly reactive and serve as sites for cross-linking reactions. These groups can readily undergo nucleophilic substitution reactions with various chemical species, such as amines, phenols, and thiols, to form a three-dimensional polymer network. This cross-linking ability is instrumental in transforming linear or branched polymers into robust, insoluble, and infusible materials with enhanced dimensional stability.

The synthesis of cross-linked polymers using this triazine derivative typically involves a polycondensation reaction where the bromomethyl groups react with multifunctional monomers or polymers. The degree of cross-linking can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.

Characterization of the resulting cross-linked polymers often involves a suite of analytical techniques to confirm the structure and properties of the network.

| Characterization Technique | Information Obtained |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Confirms the disappearance of the C-Br stretching vibration of the bromomethyl group and the appearance of new bands corresponding to the newly formed linkages (e.g., C-N, C-O, C-S), verifying the cross-linking reaction. |

| Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of the cross-linked network, including the connectivity of the triazine core and the nature of the cross-links. |

| Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the cross-linked polymer by measuring its weight loss as a function of temperature. This data reveals the decomposition temperature and char yield, which are indicative of the material's thermal robustness. |

| Differential Scanning Calorimetry (DSC) | Determines the glass transition temperature (Tg) of the polymer. An increase in Tg compared to the un-cross-linked polymer is a strong indicator of the formation of a rigid network structure. |

| Mechanical Testing (e.g., Tensile Testing, Dynamic Mechanical Analysis) | Measures the mechanical properties of the cross-linked material, such as its modulus, strength, and toughness, to quantify the effect of cross-linking on the polymer's mechanical performance. |

Development of Star-Shaped Molecules and Hyperbranched Polymers

The trifunctional nature of this compound makes it an ideal core molecule for the synthesis of star-shaped polymers. In this "core-first" approach, polymer chains are grown from the three reactive bromomethyl sites, resulting in a macromolecule with three polymer arms radiating from the central triazine core. Techniques such as Atom Transfer Radical Polymerization (ATRP) can be employed, where the bromomethyl groups act as initiators for the polymerization of various vinyl monomers. researchgate.netrsc.org This method allows for the synthesis of well-defined star polymers with controlled arm lengths and low polydispersity.

Similarly, this compound can be utilized in the synthesis of hyperbranched polymers. Hyperbranched polymers are highly branched, three-dimensional macromolecules that share some characteristics with dendrimers but are typically synthesized in a one-pot reaction. The this compound can act as a B3-type core molecule that reacts with AB2-type monomers, leading to the formation of a highly branched structure. The resulting hyperbranched polymers possess a high density of functional groups at their periphery, low viscosity, and high solubility compared to their linear analogs of similar molecular weight.

Strategies for Polymer Morphology Control

The rigid and planar structure of the triazine core, combined with the specific interactions it can engage in, such as π-π stacking, makes this compound a useful tool for controlling the morphology of polymers at the nanoscale. By incorporating this molecule into a polymer system, it is possible to direct the self-assembly of the polymer chains into specific morphologies, such as nanowires, ribbons, or spherical particles.

One strategy involves using the triazine derivative as a building block in block copolymers. The segregation of the triazine-containing block from other polymer blocks can lead to the formation of well-defined nanostructures. The shape and size of these structures can be tuned by varying the block lengths and the processing conditions. Another approach is to use the triazine compound as a non-covalent template or structure-directing agent during polymerization or polymer processing. The intermolecular interactions between the triazine units can promote the organization of the polymer chains into ordered arrays.

Porous Organic Materials (POMs)

Porous organic materials are a class of polymers characterized by their high surface area and permanent porosity. These materials have garnered significant interest for applications in gas storage, separation, and catalysis.

Design and Synthesis of Covalent Organic Frameworks (COFs) from Triazine Ligands

Covalent Organic Frameworks (COFs) are a subclass of porous organic materials that are crystalline and constructed from organic building blocks linked by strong covalent bonds. The predictable and ordered porous structures of COFs make them highly attractive for a variety of applications. Triazine-based ligands are frequently employed in the design and synthesis of COFs due to their rigid, planar geometry and the ability of the nitrogen atoms to act as coordination sites. rsc.orgnih.govresearchgate.netmdpi.comacs.orgrsc.orgnih.govrsc.orgnih.govrsc.orgcrimsonpublishers.commdpi.comuni-duesseldorf.deresearchgate.netnih.gov

While this compound itself is more commonly used for creating cross-linked or branched polymers, its derivatives, where the bromomethyl groups are converted to other reactive functionalities like aldehydes, amines, or boronic acids, can serve as tritopic building blocks for the synthesis of COFs. The C3 symmetry of the triazine core is ideal for the formation of 2D hexagonal frameworks when reacted with linear ditopic linkers.

The synthesis of triazine-based COFs is typically achieved through solvothermal methods, where the building blocks are reacted in a high-boiling point solvent at elevated temperatures. The choice of solvent, catalyst, and reaction conditions is crucial for obtaining a crystalline and porous material. The resulting triazine-based COFs often exhibit high thermal and chemical stability, a large surface area, and well-defined pore structures. These properties make them promising candidates for applications in gas storage and separation, catalysis, and sensing.

Influence of Triazine Linkers on COF Porosity and Surface Area

The choice of organic linkers is crucial in determining the porosity and surface area of COFs. The rigid and planar structure of the triazine core in this compound can contribute to the formation of well-defined porous structures. Covalent triazine frameworks (CTFs) have demonstrated a wide range of Brunauer-Emmett-Teller (BET) surface areas, from 493 m²/g to as high as 1728 m²/g, depending on the specific monomers and synthesis conditions used. hhu.de The high nitrogen content of the triazine ring can also enhance the CO2 adsorption properties of the resulting frameworks.

Table 1: Porosity Data of Representative Covalent Triazine Frameworks

| Framework | Monomer(s) | BET Surface Area (m²/g) | CO2 Uptake (cm³/g at 273 K, 1 bar) |

| CTF-hex6 | 1,4-bis(tris(4′-cyanophenyl)methyl)benzene | 1728 | - |

| CTF-hex4 | 1,4-bis(tris(4′-cyanophenyl)methyl)benzene and 1,3,5-tricyanobenzene | - | 76.4 |

| PCTF-8 | - | 625 | 56 |

Data sourced from various studies on covalent triazine frameworks. hhu.deuni-duesseldorf.de

Control of Interlayer Interactions in Triazine-Based COFs

The properties and processability of 2D COFs are significantly influenced by the interactions between their layers. The dynamic interplay between covalent bond formation and noncovalent interlayer interactions, such as π-π stacking, governs the final structure and characteristics of these materials. acs.org While specific methods to control interlayer interactions in COFs derived from this compound are not detailed in the available literature, general strategies for tuning these interactions in triazine-based COFs include modifying the peripheral functional groups of the linkers and adjusting the synthesis conditions to influence the stacking arrangement of the 2D layers.

Optoelectronic and Photovoltaic Applications

The electron-deficient nature of the triazine ring makes this compound and its derivatives promising candidates for applications in optoelectronics and photovoltaics, particularly in the construction of donor-acceptor systems and as components in organic electronic devices.

Fabrication of Donor-Acceptor (D-A) Systems Incorporating Triazine Derivatives

Donor-acceptor (D-A) systems are fundamental to many organic electronic and photovoltaic devices. The electron-accepting triazine core can be combined with electron-donating moieties to create materials with tailored electronic properties. For instance, a related compound, 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791), has been used in the synthesis of a D-A type semiconducting conjugated polymer through a Stille coupling reaction with a thiophene-based donor. mdpi.com This approach allows for the tuning of the material's bandgap and charge transfer characteristics, which is crucial for applications in photocatalysis and solar energy conversion. researchgate.net The reactive bromomethyl groups of this compound offer a versatile platform for attaching various donor units to fabricate novel D-A systems.

Application in Organic Electronics

Triazine derivatives have been investigated for their use in various organic electronic devices. Their high thermal stability and potential for high electron mobility make them suitable as host materials in phosphorescent organic light-emitting diodes (OLEDs). rsc.org The introduction of different donor substituents onto the triazine core allows for the tuning of the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as their triplet energies, which are critical parameters for efficient OLED performance. nih.gov Furthermore, the semiconducting properties of triazine-based polymers suggest their potential use in other organic electronic applications, such as organic field-effect transistors (OFETs) and organic solar cells.

Integration into Dye-Sensitized Solar Cells Utilizing Related Triazine Structures

The compound this compound serves as a versatile building block for the synthesis of advanced materials, including those with applications in solar energy. While direct integration of this specific brominated compound into dye-sensitized solar cells (DSSCs) is not the common approach, its core 1,3,5-triazine structure is a key component in the design of efficient organic sensitizers for these devices. The triazine core is valued for its strong electron-accepting nature, high degree of symmetry, and the ease with which it can be modified to create sophisticated molecular architectures for photovoltaic applications. researchgate.net

In the realm of DSSCs, the 1,3,5-triazine moiety is frequently employed as a primary electron acceptor or as a π-linker in donor-π-acceptor (D-π-A) organic dyes. researchgate.net The chemical and electronic properties of the triazine ring facilitate the creation of multi-chromophoric dyes that can enhance electron injection and transport rates within the solar cell. researchgate.net Researchers have successfully synthesized a variety of triazine-based dyes, demonstrating their potential in converting solar energy into electricity. nih.govmdpi.com

A notable area of research involves the development of porphyrin-based sensitizers that incorporate a triazine core. nih.gov Porphyrins are effective light-harvesting molecules, and when combined with the electron-accepting properties of triazine, they can lead to sensitizers with broad and efficient absorption spectra. nih.gov For instance, porphyrin dyads linked by a 1,3,5-triazine unit have been synthesized and studied for their performance in DSSCs. rsc.org

The performance metrics of several triazine-based dyes in DSSCs are summarized in the interactive data table below, showcasing key parameters such as short-circuit current density (Jsc), open-circuit voltage (Voc), fill factor (FF), and power conversion efficiency (PCE).

| Dye | Jsc (mA cm⁻²) | Voc (mV) | FF (%) | PCE (%) | Reference |

| TCT-13 | 7.76 | 691 | 68.8 | 3.69 | researchgate.net |

| Porphyrin Dyad 5a | Not specified | Not specified | Not specified | 5.28 | rsc.org |

| Porphyrin Dyad 5b | Not specified | Not specified | Not specified | 3.50 | rsc.org |

| GZ-T1 | Not specified | Not specified | Not specified | 5.88 | researchgate.net |

| GZ-D1 | Not specified | Not specified | Not specified | 4.56 | researchgate.net |

The research into triazine-linked porphyrin dyads has further illuminated the potential of these structures. Two such dyads, a symmetrical Zn[Porph]-Zn[Porph] and an unsymmetrical Zn[Porph]-H2[Porph], were synthesized and their photovoltaic properties evaluated. nih.gov The unsymmetrical dyad, in particular, demonstrated a higher power conversion efficiency, which was attributed to its enhanced short-circuit current, higher open-circuit voltage, and improved fill factor. nih.gov

Electrochemical impedance spectroscopy of the cells based on these porphyrin dyads revealed that the higher performing cell exhibited shorter electron-transport time, longer electron lifetime, and higher charge recombination resistance. nih.gov These findings underscore the importance of molecular design in optimizing the performance of triazine-based sensitizers in DSSCs.

The versatility of the triazine core allows for the development of a wide array of sensitizers with tailored optoelectronic properties. For example, star-shaped molecules with bis(donor)-acceptor and donor-bis(acceptor) configurations have been synthesized, exhibiting strong absorption in the visible spectrum and high molar extinction coefficients. nih.gov Such molecular engineering has led to power conversion efficiencies reaching up to 4.29% in some cases. nih.gov

Supramolecular Chemistry and Host Guest Systems

Triazine Core as a Platform for Directed Supramolecular Interactions

The 1,3,5-triazine (B166579) (or s-triazine) scaffold is a foundational component in the design of supramolecular assemblies. nih.govnih.gov This six-membered heterocyclic ring, containing three nitrogen atoms, offers a rigid, planar, and C3-symmetric core. This inherent symmetry and rigidity are crucial for creating predictable and well-ordered multidimensional structures. The triazine unit has been widely used to generate organized aggregates, often through the formation of strong, directional interactions like hydrogen bonds. mdpi.comresearchgate.net

In 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine, the central triazine ring is symmetrically functionalized with three 4-(bromomethyl)phenyl groups. The aromatic phenyl groups contribute to the molecule's structural stability and promote intermolecular π-π stacking interactions. Furthermore, the electron-deficient nature of the triazine ring, in contrast to the electron-rich phenyl rings, establishes a distinct electronic environment that can be exploited for molecular recognition. The reactive bromomethyl groups at the periphery of the molecule are particularly important, as they provide sites for covalent modification. This allows the molecule to act as a versatile precursor or "tecton" for the synthesis of larger, more complex supramolecular structures, such as covalent organic cages and frameworks, through reactions like nucleophilic substitution. nih.gov

Formation of Host-Guest Architectures

The structural characteristics of the triazine core are conducive to the formation of porous materials capable of encapsulating other molecules. While this compound itself is primarily a building block, its derivatives and related triazine compounds are renowned for forming sophisticated host-guest systems.

A class of related compounds, the para-substituted 2,4,6-tris(4-halophenoxy)-1,3,5-triazines (XPOT), demonstrates the remarkable ability of the triazine platform to form crystalline host-guest structures. unibe.ch Depending on the halogen substituent (X = Cl, Br, I), these molecules self-assemble into architectures characterized by either channels or cavities. unibe.ch

For instance, 2,4,6-tris(4-chlorophenoxy)-1,3,5-triazine (ClPOT) is known to form channel-type structures. unibe.ch In contrast, the iodine-substituted analogue (IPOT) typically forms cavities, while the bromine version (BrPOT) can create both channels and cavities. unibe.ch The walls of these channels and cavities are lined with the halogen-substituted phenyl rings, creating voids with van der Waals diameters of 10–12 Å, which are sufficiently large to accommodate guest molecules. unibe.ch The formation of these porous structures highlights the key role of the C3-symmetric triazine core in directing the self-assembly process to create ordered, nanoporous solids.

The well-defined channels and cavities formed by triazine derivatives serve as effective hosts for a variety of guest molecules. The nanoporous channels of 2,4,6-tris-(4-bromophenoxy)-1,3,5-triazine (BrPOT), for example, have been successfully used to form one-dimensional inclusion compounds with fullerenes C60 and C70. rsc.org Similarly, the cage-like cavities provided by 2,4,6-tris(4-iodophenoxy)-1,3,5-triazine (IPOT) can encapsulate C60. unibe.ch

These triazine-based hosts are not limited to fullerenes; they can also accommodate other guests like decamethylmetallocenes. unibe.ch The ability to include such a range of molecules is a testament to the tunable nature of the cavities, which can be modified by changing the substituents on the peripheral phenyl rings. unibe.ch

| Host Compound | Architecture Type | Guest Molecule(s) |

|---|---|---|

| 2,4,6-tris(4-chlorophenoxy)-1,3,5-triazine (ClPOT) | Channel | Various small molecules |

| 2,4,6-tris(4-bromophenoxy)-1,3,5-triazine (BrPOT) | Channel & Cavity | Fullerenes (C60, C70), Pyridine Clusters |

| 2,4,6-tris(4-iodophenoxy)-1,3,5-triazine (IPOT) | Cavity | Fullerenes (C60), Decamethylmetallocenes |

Principles of Guest Encapsulation and Recognition

The encapsulation of guest molecules within a host is governed by a combination of factors, including size and shape complementarity, as well as specific noncovalent interactions between the host and guest. In systems derived from this compound, these principles are evident in the formation and function of covalent organic cages.

Covalent organic cages are discrete, three-dimensional molecules with an intrinsic, permanent cavity. nih.gov They are synthesized by assembling building blocks, such as this compound, through the formation of strong, irreversible covalent bonds. nih.gov This strategy allows for the creation of tailor-made cages with precisely defined cavity sizes, shapes, and internal functional groups. nih.gov

Guest binding within these cages is a highly selective process. It provides a synthetic cavity where guest molecules can be bound through multiple noncovalent interactions with the surrounding cage framework. nih.gov The encapsulation is not merely a result of appropriately sized cavities; the chemical nature of the host and guest plays a critical role. nih.gov The process is often diffusion-controlled, where guest molecules that fit the cavity enter and are held in place by cumulative weak interactions. nih.gov

Noncovalent forces are at the heart of guest recognition. Among the most important are dipole-cation and π-π interactions.

π-π Interactions: These interactions occur between aromatic rings. In host-guest systems derived from triazine precursors, the numerous aromatic rings of the host framework can engage in π-π stacking with planar, aromatic guests. nih.gov This type of interaction is a significant driving force for complexation, particularly in covalent organic frameworks (COFs) where it contributes to the adsorption of dye molecules. nih.gov

Dipole-Cation and Cation-π Interactions: Cation-π interactions are strong, noncovalent forces between a cation and the electron-rich face of a π-system, such as a phenyl ring. nih.gov The six bond dipoles in a benzene (B151609) ring create a region of negative electrostatic potential on the face of the ring, which is attractive to cations. nih.gov This interaction is crucial in many biological and synthetic systems. nih.govnih.gov The strength of the cation-π interaction can be tuned by adding electron-donating or electron-withdrawing substituents to the aromatic ring. unf.edu In host-guest complexes, these interactions can play a key role in binding cationic guests or in situations where a dipole on the guest molecule interacts with the aromatic surfaces of the host's cavity. unibe.ch

| Interaction Type | Description | Relevance to Triazine-Based Hosts |

|---|---|---|

| π-π Stacking | Attractive interaction between the π-electron clouds of aromatic rings. | Stabilizes the inclusion of flat, aromatic guest molecules within the host's aromatic-rich cavity. nih.gov |

| Cation-π Interaction | Electrostatic attraction between a cation and the face of an aromatic ring. nih.gov | Enables strong binding of cationic guest molecules or moieties. unf.edu |

| van der Waals Forces | Short-range attractive forces between molecules arising from temporary dipoles. | Contribute to the overall binding energy, especially for guests that closely fit the host cavity. unibe.ch |

Self-Assembly Processes of Triazine-Based Systems

The self-assembly of this compound is fundamentally directed by its molecular geometry and the nature of its substituent groups. The core of the molecule is a 1,3,5-triazine ring, a planar, six-membered heterocycle containing three nitrogen atoms. This triazine core imparts a C3 symmetry to the molecule, a crucial feature for the formation of ordered, often porous, supramolecular structures.

Attached to the triazine core are three phenyl groups, each functionalized with a bromomethyl (-CH2Br) group at the para position. These peripheral groups play a dual role in the self-assembly process. The aromatic phenyl rings are prone to π-π stacking interactions, a significant non-covalent force that encourages the molecules to arrange in a columnar or layered fashion. Simultaneously, the reactive bromomethyl groups offer sites for covalent bond formation, enabling the molecule to act as a versatile building block, or "linker," in the construction of more extensive and robust networks such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

The semi-rigid, tripodal structure of this compound, combined with the potential for both non-covalent and covalent interactions, allows for the controlled synthesis of materials with specific morphologies, including nanowires, ribbons, and spherical particles. The interplay of these interactions dictates the final supramolecular architecture, leading to materials with tailored properties and functions.

Detailed Research Findings

While specific, in-depth research focusing exclusively on the self-assembly of pristine this compound is not extensively detailed in publicly available literature, its behavior can be inferred from its application in the synthesis of more complex supramolecular systems. The compound's utility as a ligand in coordination chemistry and as a monomer in polymer science underscores its inherent self-organizing properties.

In the context of coordination-driven self-assembly, the nitrogen atoms of the triazine ring can act as Lewis basic sites, coordinating with metal ions. However, it is the reactive bromomethyl groups that are more commonly exploited for forming extended structures. These groups can undergo nucleophilic substitution reactions, for instance with amine or thiol functionalities on other molecules, to form stable covalent linkages. This reactivity is harnessed in the "bottom-up" fabrication of porous organic polymers and frameworks.

The following table summarizes the key molecular features of this compound that drive its self-assembly processes:

| Molecular Feature | Role in Self-Assembly | Resulting Interactions/Structures |

| 1,3,5-Triazine Core | Provides a rigid, planar scaffold with C3 symmetry. | Facilitates the formation of ordered, often porous, networks. |

| Phenyl Groups | Participate in π-π stacking interactions. | Promotes the formation of columnar or layered supramolecular arrays, enhancing structural stability. |

| Bromomethyl Groups | Act as reactive sites for covalent bond formation. | Enable the construction of robust covalent organic frameworks and polymers through reactions like nucleophilic substitution. |

Further insight into the self-assembly of triazine-based systems can be gained by examining analogous compounds where the bromomethyl groups have been replaced by other functionalities. For example, triazine derivatives with pyridyl groups are known to form extensive metal-organic frameworks through coordination with metal centers. Similarly, triazine compounds featuring hydrogen-bonding motifs like amino groups can self-assemble into intricate networks based on specific hydrogen bond donor-acceptor patterns. While not directly involving the title compound, these studies highlight the versatility of the triazine core as a platform for directing supramolecular assembly.

The table below provides a comparative overview of the self-assembly drivers in different triazine-based systems, contextualizing the role of the bromomethyl functionality in the title compound.

| Triazine Derivative Substituent | Primary Driving Force for Self-Assembly | Typical Resulting Supramolecular Structure |

| 4-(Bromomethyl)phenyl | Covalent bond formation via reactive bromomethyl groups; π-π stacking. | Covalent Organic Frameworks, Porous Organic Polymers. |

| 4-Pyridyl | Coordination to metal ions. | Metal-Organic Frameworks (MOFs). |

| Amino Groups | Hydrogen bonding. | Hydrogen-bonded networks, rosettes, and tapes. |

| Carboxylic Acid Groups | Coordination to metal ions; hydrogen bonding. | Metal-Organic Frameworks, hydrogen-bonded assemblies. |

Coordination Chemistry and Metal Organic Frameworks Mofs

2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-Triazine as a Ligand Precursor for Metal Complexation

This compound is primarily utilized as a precursor to synthesize more complex ligands for metal coordination. The high reactivity of its three bromomethyl (-CH2Br) groups allows for further functionalization through chemical reactions, most notably nucleophilic substitution. These reactive sites can be modified by introducing various coordinating groups, such as amines or thiols, thereby transforming the original molecule into a versatile tripodal ligand capable of binding to metal ions. The triazine core provides a rigid and stable framework, pre-organizing the coordinating arms for effective metal complexation.

For instance, the parent compound 2,4,6-tris(4-bromophenyl)-1,3,5-triazine (B1294791) can be reacted with KPPh2 to synthesize the trisphosphine ligand, 2,4,6-tris{4-(diphenylphosphino)phenyl}-1,3,5-triazine, which readily forms complexes with various transition metals. nih.gov This demonstrates a common strategy where the bromo- or bromomethyl-functionalized triazine serves as an intermediate scaffold for creating sophisticated ligands.

Synthesis of Metal Complexes Featuring Triazine Ligands

The synthesis of metal complexes using ligands derived from the triazine core often involves reacting the functionalized ligand with a suitable metal salt in an appropriate solvent. The specific conditions depend on the nature of the metal ion and the coordinating groups on the ligand. The resulting complexes can feature a single metal center coordinated to the ligand or, more commonly, form multinuclear assemblies due to the polydentate nature of the triazine-based building block. nih.gov

An example of this is the synthesis of trimetallic complexes using the trisphosphine ligand derived from 2,4,6-tris(4-bromophenyl)-1,3,5-triazine. nih.gov This ligand has been shown to react with metal precursors like [AuCl(SMe2)], [{Ru(η⁶-cymene)Cl₂}₂], and [{Pd(η³-C₃H₅)Cl}₂] to form trinuclear gold(I), ruthenium(II), and palladium(II) complexes, respectively. nih.gov

As a ligand, this compound, or more commonly its derivatives, can coordinate with a variety of metal ions to form stable complexes. The stability of these metal-ligand interactions is a key feature, making them suitable for applications in areas like catalysis. The geometry of the triazine core and the nature of the donor atoms introduced via functionalization of the bromomethyl groups dictate the coordination environment around the metal center. The nitrogen atoms within the triazine ring itself are generally poor donors due to the involvement of their lone pair electrons in the aromatic system, so coordination typically occurs through the functional groups attached to the phenyl rings. researchgate.net

Engineering of Metal-Organic Frameworks (MOFs) with Triazine-Based Linkers

The rigid, planar conformation and polydentate geometry of triazine derivatives make them excellent candidates for use as organic building blocks, or "linkers," in the construction of Metal-Organic Frameworks (MOFs). bohrium.com MOFs are a class of crystalline materials consisting of metal ions or clusters connected by organic ligands, forming one-, two-, or three-dimensional porous networks. The C3-symmetry of ligands derived from this compound is particularly advantageous for creating highly ordered and porous structures. researchgate.net

In MOF architecture, triazine derivatives function as bridging ligands, connecting multiple metal centers to extend the framework in multiple dimensions. bohrium.com The precursor, this compound, can be converted into ligands with terminal coordinating groups, such as carboxylates or pyridyls, which then bind to metal nodes. For example, the related ligand 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) is widely used to link metal ions, forming extensive coordination polymers. researchgate.netrsc.org Similarly, organophosphorus-based compounds derived from s-triazine have been synthesized to act as bridging units. researchgate.netnih.gov The tripodal nature of these linkers allows for the formation of complex and robust network topologies.

Hydrothermal and solvothermal synthesis are common methods for crystallizing MOFs. mdpi.comnih.gov In a typical hydrothermal synthesis, the triazine-based ligand and a metal salt are dissolved or suspended in a solvent (often water or an organic solvent like dimethylformamide) in a sealed vessel. rsc.orgacs.org The mixture is then heated to an elevated temperature (e.g., 105–180 °C) for a period ranging from hours to days. mdpi.comnih.gov Under these conditions, the components self-assemble into the crystalline MOF structure, which can be recovered upon cooling. acs.org For example, several MOFs based on the 2,4,6-tris(4-pyridyl)-1,3,5-triazine ligand have been successfully synthesized using hydrothermal techniques. researchgate.netnih.gov

The versatility of triazine-based ligands, combined with the varied coordination geometries of different metal ions and the use of auxiliary ligands, leads to remarkable structural diversity in the resulting MOFs. bohrium.comrsc.org These frameworks can manifest as one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) networks. rsc.org

1D Architectures: A reaction between the triazine ligand tpt and silver nitrate (B79036) (AgNO₃) under acidic conditions yielded a 1D zigzag chain structure. researchgate.netnih.gov

2D Architectures: The use of tpt with copper sulfate (B86663) and 1,2,4,5-benzenetetracarboxylic acid resulted in a 2D double-layered coordination polymer. researchgate.netnih.gov In another example, zinc(II) linked with tpt and benzenetetracarboxylate (btec⁴⁻) formed a 2D coordination grid. researchgate.netnih.gov

3D Architectures: Three-dimensional frameworks are also common. A 3D polymeric structure was formed when layers of copper(II)-sulfate were linked by bidentate tpt ligands. researchgate.netnih.gov Another 3D MOF with channels and cavities was constructed from a triazine-based trigonal ligand and copper ions. rsc.org

This structural tunability is a key advantage of using triazine derivatives in the design of functional materials. researchgate.net

Table of Triazine-Based MOF Examples

| Ligand | Metal Ion(s) | Auxiliary Ligand(s) | Dimensionality | Reference |

|---|---|---|---|---|

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Ag(I) | Nitrate | 1D Zigzag Chain | researchgate.net, nih.gov |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(I) | 1,2,4,5-benzenetetracarboxylic acid | 2D Double Layer | researchgate.net, nih.gov |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Zn(II) | 1,2,4,5-benzenetetracarboxylic acid | 2D Grid | researchgate.net, nih.gov |

| 2,4,6-tris(4-pyridyl)-1,3,5-triazine (tpt) | Cu(II) | Sulfate, Water | 3D Polymeric | researchgate.net, nih.gov |

| 3,3′,3″-s-triazine-2,4,6-triyltribenzoate | Cu(II) | Pyridine, Methanol | 3D Framework | rsc.org |

| 2,4,6-tris-(4-carboxyphenoxy)-1,3,5-triazine | Zn(II) | None | 3D Framework | mdpi.com |

Impact of Triazine Linkers on MOF Thermal Stability and Luminescence Properties

There is no specific information available in the provided search results regarding the impact of this compound on the thermal stability and luminescence properties of Metal-Organic Frameworks (MOFs).

However, research on analogous triazine-based ligands offers some insights into the potential properties that MOFs incorporating such linkers might exhibit. For instance, MOFs constructed from 2,4,6-tris(4-pyridyl)-1,3,5-triazine have demonstrated significant thermal stability, with some frameworks being stable up to 430°C. The luminescence properties of these related MOFs have also been investigated, with observed emissions often being ligand-centered. For example, several complexes based on the 2,4,6-tris(4-pyridyl)-1,3,5-triazine ligand exhibit blue fluorescence.

Design and Synthesis of Polynuclear Metal Complexes Utilizing Triazine Cores

Specific details on the design and synthesis of discrete polynuclear metal complexes utilizing this compound as a primary ligand are not extensively documented in the available literature. The tripodal nature of this ligand, with its three symmetrically arranged phenylmethyl bromide arms, suggests its potential to coordinate with multiple metal centers, thereby facilitating the formation of polynuclear assemblies.

The chemistry of the bromomethyl groups offers a pathway for creating more complex ligand systems. These groups can undergo nucleophilic substitution reactions, allowing for the attachment of various coordinating moieties. This functionalization could lead to the creation of elaborate ligands designed to bridge multiple metal ions in specific geometric arrangements, which is a key principle in the rational design of polynuclear complexes.

While direct examples involving this compound are scarce, the broader field of coordination chemistry has seen the use of other triazine derivatives in the synthesis of polynuclear complexes. For example, 2,4,6-tris(4-pyridyl)-1,3,5-triazine has been employed to construct 3D coordination polymers with cobalt(II), where the triazine ligand pillars layers of metal-carboxylate frameworks. This demonstrates the capability of the triazine core to act as a node in extended, and by extension, polynuclear structures. The synthesis of such complexes often involves solvothermal or hydrothermal methods, where the ligand and a metal salt are reacted in a suitable solvent at elevated temperatures.

Catalytic Applications

Enhancement of Catalytic Activity Through Triazine-Based Ligands and Frameworks

The incorporation of the triazine motif into ligands and porous frameworks, such as Covalent Triazine Frameworks (CTFs), has been shown to significantly enhance catalytic performance. CTFs are a class of porous organic polymers known for their high thermal and chemical stability, large surface area, and permanent porosity, making them excellent supports for heterogeneous catalysis. nih.gov

The key advantages of using triazine-based frameworks include:

Structural Rigidity and Stability : The strong covalent bonds and aromatic nature of the triazine rings provide exceptional thermal and chemical stability, allowing the catalysts to function under harsh reaction conditions. researchgate.net

High Nitrogen Content : The nitrogen atoms within the triazine units act as active sites or coordination points for metal catalysts. This nitrogen-rich environment can enhance electronic properties and improve catalytic performance. researchgate.net

Tunable Functionality : The structure of the organic linkers, such as the phenyl rings in 2,4,6-Tris(4-(bromomethyl)phenyl)-1,3,5-triazine, can be easily modified. The bromomethyl groups, for instance, are reactive sites that allow for post-synthetic modification, enabling the introduction of various functional groups or the immobilization of active metal species. nih.gov

These features make CTFs versatile scaffolds for developing heterogeneous catalysts for a wide array of chemical reactions. nih.gov

Photocatalysis with Triazine-Derived Materials

Triazine-based materials, particularly Covalent Organic Frameworks (COFs) and CTFs, are emerging as highly effective photocatalysts due to their semiconducting properties, high porosity, and excellent stability. mdpi.comresearchgate.net Their tunable electronic structures allow for efficient light absorption and charge separation, which are critical for photocatalytic processes. mdpi.com

Role of Covalent Organic Frameworks (COFs) in Photocatalytic Reactions

Covalent Organic Frameworks (COFs) constructed from triazine-containing building blocks are promising materials for photocatalysis. nih.gov Their crystalline and porous nature offers several advantages:

High Surface Area : Provides abundant active sites for catalytic reactions. mdpi.com

Ordered Structure : The well-defined porous channels facilitate the diffusion of reactants and products. acs.org

Tunable Band Structure : The electronic properties and bandgap can be precisely engineered by selecting different building blocks, allowing for the optimization of light absorption and redox potentials for specific reactions like water splitting or CO2 reduction. acs.orgmdpi.com

Triazine-based COFs have demonstrated excellent performance in visible-light-driven photocatalytic water oxidation and hydrogen peroxide production. acs.orgmdpi.com For example, a triazine-based COF coordinated with cobalt achieved a high oxygen evolution rate of 483 μmol g⁻¹ h⁻¹ under visible light (≥420 nm). acs.org The nitrogen-rich structure of triazine enhances the electronic properties and provides active sites, significantly boosting catalytic performance. researchgate.net

Visible-Light-Driven Hydrogen Evolution from Water Splitting Using Triazine Composites

A significant area of research is the use of triazine-based materials for producing hydrogen fuel from water using visible light. nih.gov Triazine-based conjugated microporous polymers (CMPs) and CTFs have shown remarkable activity in photocatalytic hydrogen evolution. researchgate.net

The nitrogen atoms in the triazine unit are considered active sites for the hydrogen evolution reaction (HER) due to their lone pair electrons and electron-deficient character. researchgate.net By combining CTFs with other materials, such as graphitic carbon nitride (g-C3N4) or by doping them with elements like phosphorus, the photocatalytic efficiency can be substantially improved. nih.gov These modifications enhance visible light absorption and promote the generation, separation, and migration of photoinduced electron-hole pairs. nih.gov

| Catalyst Material | Hydrogen Evolution Rate (HER) | Conditions | Source |

|---|---|---|---|

| Triazine-based CMP (CMP-1) | 9,698.53 μmol g⁻¹h⁻¹ | Visible light | researchgate.net |

| π-electron-extended Triazine COF (TFP-TPTPh COF) | 2712 μmol g⁻¹ h⁻¹ | UV-Visible light, no co-catalyst | mdpi.comnih.gov |

| Pyridine-based Triazine COF (TTP-COF) for H₂O₂ Production | 4244 μmol h⁻¹ g⁻¹ | Visible light (λ = 420 nm), no sacrificial agent | mdpi.com |

| Crystalline tri-s-triazine-based g-CN (with phosphate) | AQY of 50.7% at 405 nm | - | acs.org |

AQY = Apparent Quantum Yield

Influence of π-π Interactions and Hydrogen Bonding on Photocatalytic Efficiency

Non-covalent interactions, such as π-π stacking and hydrogen bonding, play a crucial role in the structure and photocatalytic performance of triazine-based materials. rsc.org These interactions influence several key properties:

Charge Transport : π-π stacking between the aromatic layers of COFs and CTFs facilitates interlayer carrier transport and separation, which is essential for efficient photocatalysis. rsc.org

Structural Stability and Morphology : Hydrogen bonding and π-π interactions contribute to the self-assembly and stability of the framework structures. researchgate.net

In composites, such as those formed between g-C3N4 and other triazine molecules, π-π interactions and hydrogen bonds are key to enhancing photocatalytic activity by improving the transfer rate of charge carriers. acs.org The ability to tune these weak interactions provides a subtle yet powerful method for optimizing the electronic structure and performance of organic photocatalysts. researchgate.net

Palladium-N-Heterocyclic Carbene (Pd-NHC) Catalysis Incorporating Triazine Motifs

The reactive bromomethyl groups on this compound make it an ideal precursor for synthesizing N-heterocyclic carbene (NHC) ligands. These triazine-based NHC ligands can then be complexed with palladium to form highly effective catalysts for cross-coupling reactions.

NHCs are highly popular ligands in palladium catalysis because their strong σ-electron-donating ability facilitates the oxidative addition step in the catalytic cycle, and their steric bulk promotes the final reductive elimination step. nih.gov The resulting Pd-NHC complexes exhibit high stability and catalytic activity. nih.govnih.gov Triazine-based NHC ligands have been synthesized and their palladium complexes have shown high conversion rates in reactions like the Suzuki cross-coupling. core.ac.uk

Triazine-Promoted Organic Transformations, e.g., Amidation of Carboxylic Acids

The triazine core is not only a scaffold for other catalysts but can also act as a promoter for organic reactions itself. A notable example is the use of triazine derivatives to facilitate the amidation of carboxylic acids. This method serves as a valuable alternative to traditional procedures that rely on converting carboxylic acids to more reactive acid chlorides, a process that can involve hazardous reagents like thionyl chloride or phosgene. acs.org

In this process, a cost-effective reagent like 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is used as an activating agent. acs.org The triazine reagent reacts with the carboxylic acid to form a highly reactive acyl intermediate, which then readily reacts with an amine to form the desired amide. acs.orgacs.org This approach is advantageous because it avoids the need to prepare and handle sensitive acid chlorides and simplifies the separation of byproducts. acs.org The methodology is suitable for large-scale preparations and can be applied to carboxylic acids that are unstable under the acidic conditions required for acid chloride formation. acs.org

Environmental Remediation Technologies

Carbon Dioxide (CO₂) Capture and Adsorption

The mitigation of anthropogenic CO₂ emissions is a critical area of research to address climate change. Solid adsorbents are a promising technology for CO₂ capture due to their potential for high efficiency, regenerability, and lower energy penalties compared to traditional liquid amine scrubbing processes. Triazine derivatives, particularly in the formation of cross-linked polymers, have been investigated for their potential in developing effective CO₂ adsorbents.

While direct studies on 2,4,6-tris(4-(bromomethyl)phenyl)-1,3,5-triazine for this application are limited in the reviewed literature, extensive research has been conducted on a closely related fluorinated analogue, 2,4,6-tris-(4-bromomethyl-3-fluoro-phenyl)-1,3,5-triazine (4BMFPT) . The findings from these studies provide significant insights into the potential of this class of compounds in CO₂ capture technologies.

Researchers have successfully developed self-supported polyamine CO₂ adsorbents by cross-linking branched polyethyleneimine (PEI) with 4BMFPT. researchgate.net PEI is a polymer rich in amine groups, which are effective sites for CO₂ capture. However, in its raw form, PEI can suffer from poor stability and mass transfer limitations. Cross-linking PEI with a rigid triazine-based molecule like 4BMFPT addresses these issues by creating a stable, porous structure. researchgate.net

The cross-linking reaction occurs via an amine alkylation process, where the amine groups of PEI react with the bromomethyl groups of the triazine derivative. researchgate.net This reaction forms a robust, three-dimensional polymer network. The resulting material, designated as PEI-4BMFPT, consists of spherical particles. researchgate.net The synthesis involves mixing different ratios of the cross-linker (4BMFPT) to the polymer (PEI) to control the final properties of the adsorbent. researchgate.net